molecular formula C9H13NO B091499 4-(Pyridin-2-yl)butan-1-ol CAS No. 17945-79-8

4-(Pyridin-2-yl)butan-1-ol

Cat. No. B091499
CAS RN: 17945-79-8
M. Wt: 151.21 g/mol
InChI Key: QYSOMFUUWROROT-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)butan-1-ol is a chemical compound with the CAS Number: 17945-79-8 . It has a molecular weight of 151.21 and its IUPAC name is 4-(2-pyridinyl)-1-butanol . It is a liquid at room temperature .


Synthesis Analysis

A catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl .


Molecular Structure Analysis

The InChI code for 4-(Pyridin-2-yl)butan-1-ol is 1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of compounds were confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .


Physical And Chemical Properties Analysis

4-(Pyridin-2-yl)butan-1-ol is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety information for 4-(Pyridin-2-yl)butan-1-ol includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P305+P351+P338 . It is recommended to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

4-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSOMFUUWROROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632186
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)butan-1-ol

CAS RN

17945-79-8
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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